molecular formula C8H8FN3 B13543684 1-(Azidomethyl)-4-fluoro-2-methylbenzene

1-(Azidomethyl)-4-fluoro-2-methylbenzene

Cat. No.: B13543684
M. Wt: 165.17 g/mol
InChI Key: OFENTBDMZJBJLS-UHFFFAOYSA-N
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Description

Contextualization within Fluorinated Aromatic Compounds

The incorporation of fluorine into organic molecules, particularly aromatic systems, is a widely employed strategy in modern drug design and materials science. Fluorinated aromatic compounds often exhibit unique physicochemical properties compared to their non-fluorinated analogues. numberanalytics.com The high electronegativity and small van der Waals radius of the fluorine atom can profoundly influence a molecule's electronic distribution, lipophilicity, metabolic stability, and binding affinity to biological targets. numberanalytics.comchemrxiv.org

The presence of a fluorine atom in 1-(Azidomethyl)-4-fluoro-2-methylbenzene suggests several advantageous characteristics. In the context of medicinal chemistry, the C-F bond can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. chemrxiv.org Furthermore, the fluorine atom can modulate the acidity or basicity of nearby functional groups and participate in favorable interactions with protein targets. In materials science, fluorination can impart desirable properties such as increased thermal stability and altered electronic characteristics. numberanalytics.com The global market for fluoro-organic compounds has seen significant growth, driven by their critical role in the pharmaceutical, agrochemical, and electronics industries.

Interactive Table: Impact of Fluorine Substitution on Aromatic Compounds
PropertyEffect of FluorinationRationale
Metabolic Stability Generally IncreasedThe C-F bond is stronger than the C-H bond, making it less susceptible to enzymatic cleavage.
Lipophilicity Generally IncreasedFluorine substitution can increase the molecule's solubility in non-polar environments.
Binding Affinity Can be EnhancedFluorine can participate in favorable non-covalent interactions with biological targets.
Electronic Properties AlteredThe high electronegativity of fluorine withdraws electron density from the aromatic ring.
Thermal Stability Generally IncreasedThe strength of the C-F bond contributes to greater stability at higher temperatures.

Significance of Azido (B1232118) Functional Groups in Organic Synthesis

The azido (–N₃) group is a versatile and highly valuable functional group in organic synthesis. Its reactivity has been harnessed in a multitude of chemical transformations. Organic azides, such as the azidomethyl group in the target compound, are key reactants in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". researchgate.net This reaction is renowned for its high efficiency, selectivity, and biocompatibility, enabling the facile construction of 1,2,3-triazole linkages. acs.org These triazole rings are stable and can act as linkers in more complex molecular architectures, finding applications in drug discovery, bioconjugation, and materials science. hiyka.com

Beyond click chemistry, the azido group can participate in other important reactions. For instance, it can be reduced to a primary amine, providing a pathway to synthesize amino compounds. researchgate.net The azido group's ability to release dinitrogen gas upon thermal or photochemical activation to form highly reactive nitrenes is exploited in polymer crosslinking and surface functionalization. mdpi.com The versatility of benzyl (B1604629) azides, in particular, makes them valuable building blocks for a wide range of heterocyclic compounds. acs.org

Interactive Table: Key Reactions of the Azido Functional Group
ReactionReagents/ConditionsProductSignificance
Azide-Alkyne Cycloaddition (Click Chemistry) Terminal Alkyne, Cu(I) catalyst1,2,3-TriazoleHighly efficient and selective ligation for building complex molecules. researchgate.net
Staudinger Reduction Triarylphosphine (e.g., PPh₃), H₂OPrimary AmineMild method for the synthesis of amines.
Aza-Wittig Reaction Triarylphosphine, Carbonyl CompoundImineFormation of carbon-nitrogen double bonds.
Nitrene Formation Heat or UV lightNitreneHighly reactive intermediate for C-H insertion and cross-linking. mdpi.com

Overview of Research Trajectories for Multifunctional Benzene (B151609) Derivatives

Multifunctional benzene derivatives, which bear several different substituents, are crucial in the chemical and pharmaceutical industries. sciencedaily.com The specific arrangement of these functional groups on the aromatic ring allows for the fine-tuning of the molecule's properties and reactivity. However, the synthesis of such multi-substituted compounds, especially those with an unsymmetrical substitution pattern, can be a significant synthetic challenge. sciencedaily.comasianscientist.com

Research in this area focuses on developing programmed and regioselective synthetic methods to access these complex structures. sciencedaily.com The goal is to create versatile building blocks that can be used to construct a diverse range of larger molecules with tailored functions. For instance, a molecule like this compound, which contains a reactive handle (azidomethyl), a modulating group (fluoro), and a sterically influencing group (methyl), can be envisioned as a scaffold for creating libraries of novel compounds for biological screening or for developing new organic materials.

Scope and Focus of Current Academic Investigations on this compound

While specific academic literature on this compound is not extensive, the research focus can be inferred from its structural components. Current investigations would likely be centered on its application as a versatile building block in organic synthesis. The primary research trajectory would involve its use in click chemistry to synthesize novel 1,4-disubstituted 1,2,3-triazoles. The presence of the fluoro and methyl groups on the benzene ring would be of interest for studying their electronic and steric effects on the cycloaddition reaction and on the properties of the resulting triazole products.

A plausible area of investigation would be the synthesis of a series of triazole-containing compounds derived from this molecule for evaluation in medicinal chemistry programs. The fluorinated benzyl moiety is a common feature in many bioactive molecules, and the triazole ring can act as a stable linker or a pharmacophore itself. In materials science, this compound could be used to introduce fluorinated aromatic units into polymers or onto surfaces via click chemistry, potentially imparting properties such as hydrophobicity or thermal stability. Future research will likely focus on the synthesis of this compound and the exploration of its reactivity to create novel and functional molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8FN3

Molecular Weight

165.17 g/mol

IUPAC Name

1-(azidomethyl)-4-fluoro-2-methylbenzene

InChI

InChI=1S/C8H8FN3/c1-6-4-8(9)3-2-7(6)5-11-12-10/h2-4H,5H2,1H3

InChI Key

OFENTBDMZJBJLS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)CN=[N+]=[N-]

Origin of Product

United States

Chemical Reactivity and Transformative Chemistry of 1 Azidomethyl 4 Fluoro 2 Methylbenzene

Reactivity Profile of the Azidomethyl Group

The azidomethyl group is characterized by its energetic, yet kinetically stable, nature. It can act as a 1,3-dipole, a precursor to nitrenes (though less common for benzyl (B1604629) azides), and as a substrate for reduction to a primary amine. Its non-polar nature and relative inertness toward many biological functional groups make it an ideal component for bioorthogonal chemistry, where selective reactions are performed within complex biological systems.

1,3-Dipolar Cycloaddition Reactions (Click Chemistry)

The most prominent reaction of the azidomethyl group is the 1,3-dipolar cycloaddition with alkynes to form stable 1,2,3-triazole rings. This transformation is the cornerstone of click chemistry, a concept that emphasizes reactions that are high-yielding, wide in scope, and generate minimal byproducts.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a powerful variant of the Huisgen 1,3-dipolar cycloaddition. nih.gov The use of a copper(I) catalyst dramatically accelerates the reaction rate (by factors of up to 10⁷ to 10⁸) and, crucially, controls the regioselectivity, yielding exclusively the 1,4-disubstituted triazole isomer. nih.govorganic-chemistry.org This is in stark contrast to the uncatalyzed thermal reaction, which often produces a mixture of 1,4- and 1,5-regioisomers and requires elevated temperatures. organic-chemistry.org

The reaction is robust, tolerating a wide pH range (typically 4-12) and a broad array of functional groups, making it exceptionally suitable for complex molecule synthesis and bioconjugation. organic-chemistry.orgekb.eg The catalytically active Cu(I) species can be generated in situ from copper(II) salts, such as CuSO₄, using a reducing agent like sodium ascorbate (B8700270). nih.gov The mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide (B81097). organic-chemistry.org

For a compound like 1-(azidomethyl)-4-fluoro-2-methylbenzene, the CuAAC reaction provides a reliable method for conjugation. For instance, benzyl azide has been shown to react efficiently with various terminal alkynes in the presence of a Cu(I) catalyst to give excellent yields of the corresponding 1-benzyl-4-substituted-1H-1,2,3-triazoles. beilstein-journals.orgbeilstein-journals.org

Table 1: Typical Conditions for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Parameter Typical Reagents/Conditions Notes
Copper Source Cu(I) salts (e.g., CuI, CuBr) or Cu(II) salts with a reducing agent (e.g., CuSO₄ + Sodium Ascorbate)Cu(I) is the active catalyst. nih.gov
Ligand Tris-(benzyltriazolylmethyl)amine (TBTA), Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)Ligands accelerate the reaction and protect biomolecules from oxidative damage. nih.gov
Solvent Wide variety: t-BuOH/H₂O, THF, DMF, DMSO, Cyrene™The reaction is often insensitive to aqueous and various organic solvents. organic-chemistry.orgbeilstein-journals.orgbeilstein-journals.org
Temperature Room temperature to moderate heating (e.g., 30-85 °C)The catalyzed reaction proceeds rapidly even at room temperature. beilstein-journals.orgbeilstein-journals.org
Base Often an amine base is used (e.g., Et₃N, DIPEA)Can facilitate the formation of the copper acetylide intermediate. beilstein-journals.org

To circumvent the potential cytotoxicity of the copper catalyst in biological systems, the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) was developed. This reaction is a catalyst-free variant of the azide-alkyne cycloaddition that relies on the high ring strain of a cyclic alkyne, typically a cyclooctyne (B158145) derivative, to achieve rapid reaction rates at physiological temperatures. magtech.com.cnnih.gov The energy released from the strained ring provides the driving force for the reaction.

The design of the cyclooctyne is critical to the reaction's success; modifications such as the inclusion of electron-withdrawing fluorine atoms or the fusion of benzene (B151609) rings (e.g., dibenzocyclooctynes, DIBO) can significantly enhance reaction kinetics. nih.govnih.gov While reaction rates for SPAAC are generally lower than for CuAAC, they are sufficient for many bioorthogonal labeling applications in living cells. wustl.edu As a benzyl azide, this compound is a suitable substrate for SPAAC reactions with various activated cyclooctynes. wustl.edu

Table 2: Comparison of CuAAC and SPAAC
Feature Copper(I)-Catalyzed (CuAAC) Strain-Promoted (SPAAC)
Catalyst Copper(I) requiredCatalyst-free
Reaction Rate Very fast (up to 10⁷-10⁸ times faster than uncatalyzed) organic-chemistry.orgFast, but generally slower than CuAAC wustl.edu
Alkyne Partner Terminal alkynesStrained cyclic alkynes (e.g., cyclooctynes) magtech.com.cn
Biocompatibility Copper catalyst can be cytotoxic, requiring ligands to mitigate effects thermofisher.comHighly bioorthogonal, no toxic metal catalyst needed
Regioselectivity Exclusively 1,4-disubstituted triazole nih.govMixture of regioisomers, though often one predominates

The original Huisgen 1,3-dipolar cycloaddition is a thermal reaction between an azide and an alkyne that does not require a catalyst. organic-chemistry.org However, this reaction generally requires high temperatures and prolonged reaction times. nih.gov A significant drawback is the lack of regioselectivity with unsymmetrical alkynes, which typically results in a nearly 1:1 mixture of 1,4- and 1,5-disubstituted triazole products. organic-chemistry.org Due to these limitations, the thermal cycloaddition is less commonly used than its catalyzed counterparts for applications requiring high efficiency and specificity. Studies on benzyl azide reacting with electron-deficient alkenes have shown that these reactions can proceed at room temperature to form triazoline intermediates. yu.edu.jo

Staudinger Ligation and Related Phosphorus Chemistry

The Staudinger reaction involves the reaction of an organic azide, such as this compound, with a trivalent phosphorus compound, typically a triarylphosphine like triphenylphosphine. The initial step is a nucleophilic attack by the phosphine (B1218219) on the terminal nitrogen of the azide, which, after the loss of dinitrogen (N₂), forms an aza-ylide (or iminophosphorane) intermediate. nih.gov

This aza-ylide is the key intermediate that leads to two distinct transformations:

Staudinger Reduction: In the presence of water, the aza-ylide is hydrolyzed to yield a primary amine and the corresponding phosphine oxide. This serves as a mild method for reducing azides.

Staudinger Ligation: This is a modified version developed for bioconjugation. The phosphine reagent is engineered to contain an electrophilic trap (commonly a methyl ester) positioned ortho to the phosphorus atom. The initially formed aza-ylide undergoes a rapid intramolecular cyclization with the trap, ultimately forming a stable amide bond after hydrolysis. ysu.am

The Staudinger ligation is highly chemoselective, as both the azide and phosphine groups are largely unreactive with biological functionalities, making it a valuable tool for chemical biology. thermofisher.com The rate of the reaction can be significantly increased by using electron-deficient aryl azides, such as perfluoroaryl azides. nih.govresearchgate.net

Reductive Transformations to Aminomethyl Derivatives

The azidomethyl group is readily reduced to the corresponding primary aminomethyl group, yielding (4-fluoro-2-methylphenyl)methanamine. This transformation is fundamental in synthetic chemistry for installing a primary amine, a key functional group in pharmaceuticals and other advanced materials.

Several methods are available for this reduction:

Staudinger Reduction: As described above, treatment with a phosphine (e.g., triphenylphosphine) followed by aqueous workup provides a very mild and chemoselective route to the amine. This method is particularly useful for substrates with other reducible functional groups that would not be stable under harsher conditions.

Catalytic Hydrogenation: This is a common and efficient method involving hydrogen gas (H₂) and a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). The reaction is typically clean and high-yielding.

Metal Hydride Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) in the presence of catalysts can also reduce azides to amines.

Other Methods: Other reagents, such as tin(II) chloride (SnCl₂) or transfer hydrogenation using reagents like hydrazine (B178648) or ammonium (B1175870) formate, can also effect this transformation.

Nitrene Chemistry and Insertion Reactions

The azidomethyl group in this compound serves as a precursor to a highly reactive nitrene intermediate upon thermolysis or photolysis. wikipedia.org The generated 4-fluoro-2-methylbenzylnitrene can undergo a variety of subsequent reactions, most notably C-H insertion reactions.

Nitrenes can exist in either a singlet or a triplet electronic state, which dictates their reaction mechanism. Singlet nitrenes typically undergo concerted insertion into C-H bonds with retention of stereochemistry, while triplet nitrenes react via a stepwise radical abstraction-recombination pathway. wikipedia.org In the context of the 4-fluoro-2-methylbenzylnitrene, intramolecular C-H insertion reactions are of particular interest. The nitrene can potentially insert into the ortho-methyl C-H bonds or other C-H bonds on the aromatic ring, leading to the formation of novel heterocyclic structures.

The presence of fluorine substituents on the aromatic ring can influence the reactivity of the generated nitrene. For instance, studies on fluorinated aryl azides have shown that fluorine atoms can affect the rate of intersystem crossing from the singlet to the triplet state and can also influence the propensity for ring expansion versus C-H insertion. nih.gov While specific studies on the nitrene derived from this compound are not extensively documented in the reviewed literature, the general principles of nitrene chemistry suggest a rich potential for intramolecular cyclization reactions.

Table 1: Potential Intramolecular C-H Insertion Products of 4-fluoro-2-methylbenzylnitrene

Insertion SiteProduct StructureRing System
ortho-Methyl C-HDihydroisoindole
Aromatic C-H (ortho to CH₂N)Dihydro-1H-benzo[c]azepine
Aromatic C-H (ortho to F)Dihydro-1H-benzo[d]azepine

Note: The table represents hypothetical products based on known nitrene reactivity. Specific reaction conditions would determine the actual product distribution.

Reactivity of the Fluorine Atom on the Aromatic Ring

The fluorine substituent on the aromatic ring of this compound significantly influences the molecule's reactivity, particularly in aromatic substitution reactions, and the C-F bond itself can be a site for chemical transformation.

Influence of Fluorine on Aromatic Electrophilic/Nucleophilic Substitution Patterns

Conversely, the strong electron-withdrawing nature of fluorine activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). nih.govmasterorganicchemistry.com This effect is most pronounced at the positions ortho and para to the fluorine atom. In SNAr reactions, a strong nucleophile can displace the fluorine atom, particularly if the aromatic ring is further activated by other electron-withdrawing groups. The rate of nucleophilic aromatic substitution on fluoroarenes is often faster than that of other haloarenes, a counterintuitive trend that is attributed to the high electronegativity of fluorine stabilizing the intermediate Meisenheimer complex. masterorganicchemistry.com

Direct Chemical Transformations of the C-F Bond (e.g., Defluorination, Cross-Coupling)

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its direct transformation challenging. However, various methods have been developed for C-F bond activation. mdpi.com

Defluorination , the removal of a fluorine atom, can be achieved under specific conditions. For instance, some benzylfluoride derivatives have been shown to undergo defluorination in biological systems, potentially through metabolic processes. nih.gov Reductive defluorination can also be accomplished using strong reducing agents or under catalytic conditions.

Cross-coupling reactions involving the cleavage of a C-F bond are an active area of research. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings, have been successfully applied to fluoroarenes, although they often require specialized ligands and reaction conditions to overcome the high bond energy of the C-F bond. mdpi.commdpi.com These reactions allow for the formation of new carbon-carbon bonds, replacing the fluorine atom with various organic moieties. The development of catalysts capable of activating the C-F bond of compounds like this compound would provide a powerful tool for late-stage functionalization.

Reactivity of the Methyl Group and Aromatic Ring Core

The methyl group and the underlying aromatic scaffold of this compound offer additional avenues for chemical modification.

Benzylic Functionalization and Radical Reactions

The methyl group is a benzylic position, making its C-H bonds weaker than those of a typical alkane and thus susceptible to radical reactions. researchgate.net

Benzylic bromination is a common transformation that can be achieved using reagents like N-bromosuccinimide (NBS) under radical initiation (e.g., light or a radical initiator). This reaction would replace one of the hydrogen atoms of the methyl group with a bromine atom, yielding 1-(azidomethyl)-2-(bromomethyl)-4-fluorobenzene. This brominated derivative is a versatile intermediate for further nucleophilic substitution reactions.

Benzylic oxidation can also be performed to convert the methyl group into other functional groups. Depending on the oxidizing agent and reaction conditions, the methyl group can be oxidized to a formyl group (aldehyde), a carboxyl group (carboxylic acid), or a hydroxyl group (alcohol).

Directed Aromatic Functionalization

The substituents present on the aromatic ring can direct the metalation of the ring at specific positions, a process known as directed ortho-metalation (DoM). unblog.frorganic-chemistry.orguwindsor.ca In this strategy, a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating the deprotonation of a nearby C-H bond, typically at the ortho position.

In this compound, both the azidomethyl and fluoro groups could potentially act as DMGs. The nitrogen atoms of the azide could coordinate to the lithium reagent, potentially directing lithiation to the C3 position. Similarly, the fluorine atom, although a weaker DMG, could also direct lithiation to the C3 or C5 positions. The interplay between these directing groups would determine the regioselectivity of the metalation. The resulting aryllithium species can then be trapped with various electrophiles to introduce a wide range of functional groups onto the aromatic ring in a highly regioselective manner.

Table 2: Potential Directed ortho-Metalation Products

Directing GroupPosition of LithiationElectrophile (E+)Product
AzidomethylC3CO₂3-(Azidomethyl)-6-fluoro-2-methylbenzoic acid
FluorineC3Si(CH₃)₃Cl1-(Azidomethyl)-4-fluoro-2-methyl-3-(trimethylsilyl)benzene
FluorineC5I₂1-(Azidomethyl)-4-fluoro-5-iodo-2-methylbenzene

Note: The regioselectivity of DoM reactions can be influenced by the choice of base, solvent, and temperature.

Interplay of Azido (B1232118), Fluoro, and Methyl Substituents on Overall Reactivity

The azidomethyl group is the primary site for many characteristic reactions of this molecule, most notably 1,3-dipolar cycloadditions. nih.gov The electron density of the azide, and consequently its nucleophilicity and reactivity as a 1,3-dipole, is influenced by the electronic environment of the benzene ring to which it is attached via a methylene (B1212753) spacer.

The substituents on the aromatic ring, the para-fluoro and ortho-methyl groups, have opposing electronic effects. youtube.comlibretexts.org

Fluorine (at C-4): The fluorine atom is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I), which deactivates the benzene ring towards electrophilic aromatic substitution. libretexts.orglibretexts.org However, due to its lone pairs, it also exhibits a weak electron-donating resonance effect (+R or +M), which directs incoming electrophiles to the ortho and para positions. youtube.com Given its para position, this resonance effect would primarily influence the electron density at the ortho positions (C-3 and C-5).

Methyl (at C-2): The methyl group is electron-donating through both an inductive effect (+I) and hyperconjugation. youtube.com This activating effect increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack. youtube.com Its ortho position relative to the azidomethyl group also introduces significant steric hindrance around the C-1 and C-2 positions of the ring.

The ortho-methyl group also introduces a significant steric effect that can influence the approach of reagents to both the azidomethyl group and the adjacent positions on the aromatic ring. This steric hindrance could potentially lower reaction rates or influence the regioselectivity of certain transformations.

Mechanistic Investigations of Reactions Involving 1 Azidomethyl 4 Fluoro 2 Methylbenzene

Elucidation of Reaction Pathways for Azide (B81097) Cycloadditions

The azide functional group in 1-(azidomethyl)-4-fluoro-2-methylbenzene is a versatile 1,3-dipole, making it a prime candidate for [3+2] cycloaddition reactions, most notably with alkynes to form triazoles. The elucidation of these reaction pathways is critical for understanding and optimizing the synthesis of more complex molecules.

The thermal Huisgen 1,3-dipolar cycloaddition represents the uncatalyzed pathway. nih.gov This reaction typically requires elevated temperatures and often results in a mixture of 1,4- and 1,5-regioisomers of the resulting triazole ring. The reaction proceeds through a concerted, asynchronous transition state where the new carbon-nitrogen bonds are formed at different rates. For an unsymmetrical alkyne, this leads to two possible orientations of the reactants in the transition state, hence the formation of two regioisomers.

The most significant advancement in controlling the reaction pathway of azide cycloadditions has been the development of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." rsc.org This pathway dramatically accelerates the reaction and provides exclusively the 1,4-disubstituted triazole isomer. The mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide. This catalytic cycle significantly lowers the activation energy compared to the uncatalyzed thermal reaction.

Another important pathway is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This pathway avoids the use of a cytotoxic copper catalyst, making it suitable for biological applications. In SPAAC, the alkyne is incorporated into a strained ring system, such as a cyclooctyne (B158145). The high ring strain of the alkyne significantly lowers the activation barrier for the cycloaddition, allowing the reaction to proceed rapidly at physiological temperatures without a catalyst. nih.gov

The reaction pathway for this compound in these cycloadditions would be influenced by the electronic nature of the substituted benzene (B151609) ring. The electron-donating methyl group and the electron-withdrawing fluorine atom can modulate the electronic properties of the benzyl (B1604629) azide, which in turn can affect the reaction rates, although the primary determinant of the pathway remains the choice between thermal, copper-catalyzed, or strain-promoted conditions.

Study of Transition States and Intermediates in Fluorination Reactions

While this compound already contains a fluorine atom, further fluorination reactions or reactions involving the existing fluorine atom (e.g., nucleophilic aromatic substitution) would involve the study of specific transition states and intermediates. Mechanistic studies on fluorination often employ computational methods like Density Functional Theory (DFT) to model the geometries and energies of these transient species. researchgate.netresearchgate.net

For a hypothetical fluorination reaction on the aromatic ring, the mechanism would likely proceed via an electrophilic aromatic substitution pathway. The transition state would involve the formation of a sigma complex (also known as an arenium ion), where the aromaticity of the benzene ring is temporarily broken. The stability of this intermediate is crucial for the reaction rate and is influenced by the existing substituents. The methyl group would stabilize a positive charge in the ring through induction and hyperconjugation, while the fluorine atom would have a destabilizing inductive effect but a stabilizing resonance effect.

In reactions involving the displacement of the fluorine atom via nucleophilic aromatic substitution (SNAAr), the pathway would proceed through a Meisenheimer complex. This intermediate is a resonance-stabilized carbanion. The rate of formation of this intermediate is typically the rate-determining step. The stability of the Meisenheimer complex is enhanced by electron-withdrawing groups that can delocalize the negative charge.

Role of Catalysts and Ligands in Modulating Reaction Mechanisms

Catalysts and their associated ligands play a pivotal role in dictating the mechanism, rate, and selectivity of reactions involving this compound, particularly in cycloaddition reactions.

In the context of CuAAC, the choice of copper source and ligands is critical. While simple copper(I) salts can be used, the addition of ligands can stabilize the copper(I) oxidation state against disproportionation and oxidation, and also accelerate the catalytic cycle. A variety of ligands have been developed for this purpose, ranging from simple amines to more complex phosphines and N-heterocyclic carbenes. These ligands can influence the reaction rate and efficiency, and in some specialized cases, even induce enantioselectivity. beilstein-journals.org

Transition metals other than copper have also been explored for catalyzing azide-alkyne cycloadditions. For instance, ruthenium catalysts can favor the formation of the 1,5-regioisomer, complementary to the 1,4-selectivity of copper. Silver(I) has also been shown to catalyze the reaction, proceeding through a silver-acetylide intermediate. researchgate.net

Beyond cycloadditions, catalysts can be employed for other transformations of the azide group or for reactions at other positions of the molecule. For example, transition metal catalysts, such as those based on rhodium or gold, can mediate the decomposition of the azide to a nitrene intermediate, which can then undergo a variety of subsequent reactions like C-H insertion or amination. nih.govnih.gov The ligand environment around the metal center is crucial in controlling the reactivity and selectivity of these nitrene-based transformations.

The following table illustrates the effect of different catalysts on the regioselectivity of azide-alkyne cycloadditions, a principle that would apply to this compound.

Catalyst SystemPredominant RegioisomerReaction Type
None (Thermal)Mixture of 1,4- and 1,5-Huisgen Cycloaddition
Cu(I) salts1,4-CuAAC
Ru complexes1,5-RuAAC
Ag(I) salts1,4-AgAAC

This table presents generalized outcomes for azide-alkyne cycloadditions.

Solvent Effects and Reaction Kinetics

The choice of solvent can have a profound impact on the kinetics and mechanism of reactions involving this compound. wikipedia.orgacs.org Solvent effects are particularly pronounced in reactions where there is a significant change in charge distribution or polarity between the reactants and the transition state. chemrxiv.org

For the 1,3-dipolar cycloaddition of azides, solvent polarity can influence the reaction rate. Studies on aryl azides have shown that the rate of cycloaddition to norbornene is influenced by the solvent. acs.org Polar solvents can stabilize a more polar transition state relative to the reactants, thus accelerating the reaction. However, the effect is often modest, suggesting that the transition state does not have a large dipole moment.

In nucleophilic substitution reactions, such as the synthesis of the parent azide from the corresponding benzyl halide, the solvent plays a crucial role. Polar aprotic solvents like DMSO or DMF are often preferred for SN2 reactions involving azide anions. wikipedia.org These solvents can solvate the cation (e.g., Na+) while leaving the azide anion relatively "naked" and more nucleophilic, thereby increasing the reaction rate. Protic solvents, in contrast, can hydrogen bond to the azide anion, stabilizing it and reducing its nucleophilicity and reaction rate. wikipedia.org

The following table presents kinetic data for the reaction of an aryl azide with norbornene in various solvents, illustrating the influence of the solvent on reaction rates.

SolventRelative Rate Constant (k_rel)Dielectric Constant (ε)
Cyclohexane1.02.0
Ethyl Acetate3.86.0
Acetonitrile8.937.5
Nitromethane14.535.9

Data adapted from a kinetic study on the addition of phenyl azide to norbornene. acs.org This illustrates the general trend of increasing reaction rate with solvent polarity.

Stereochemical Outcomes and Diastereoselectivity

The stereochemical outcome of reactions involving this compound would be of particular interest if the reaction creates one or more new stereocenters. For instance, in a cycloaddition reaction with a chiral or prochiral dipolarophile, the facial selectivity of the approach of the azide would determine the diastereoselectivity of the product.

In the context of a Diels-Alder type cycloaddition where a derivative of this compound might act as a dienophile or diene, the stereochemistry of the product is often governed by the "endo rule." This rule predicts that the substituent on the dienophile will preferentially occupy the endo position in the bicyclic product, due to favorable secondary orbital interactions in the transition state. However, the degree of endo/exo selectivity can be influenced by steric factors, solvent, and the presence of catalysts.

For reactions involving a chiral catalyst, it is possible to achieve high levels of enantioselectivity. For example, in a metal-catalyzed reaction, chiral ligands coordinated to the metal center can create a chiral environment that biases the reaction to favor the formation of one enantiomer over the other. nih.gov This is a common strategy in modern asymmetric synthesis.

Theoretical studies using computational chemistry can be employed to predict and rationalize the stereochemical outcomes of such reactions. researchgate.netresearchgate.net By calculating the energies of the different possible transition states leading to different stereoisomers, one can predict which product is likely to be favored kinetically.

Advanced Spectroscopic and Structural Elucidation Methodologies for 1 Azidomethyl 4 Fluoro 2 Methylbenzene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of 1-(Azidomethyl)-4-fluoro-2-methylbenzene. By analyzing the magnetic environments of the ¹H, ¹³C, and ¹⁹F nuclei, a complete structural map can be assembled.

¹H NMR Spectroscopy

In the ¹H NMR spectrum, the chemical shifts and coupling patterns of the protons provide direct evidence of their connectivity and spatial relationships. The aromatic region is expected to show a complex splitting pattern due to the influence of the fluorine, methyl, and azidomethyl substituents. The benzylic methylene (B1212753) protons (CH₂) adjacent to the azide (B81097) group will appear as a distinct singlet, while the methyl protons (CH₃) will also present as a singlet.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Ar-H (position 3) ~7.15 Doublet of doublets (dd) J(H,H) ≈ 8.5, J(H,F) ≈ 5.5
Ar-H (position 5) ~7.05 Doublet of doublets (dd) J(H,H) ≈ 8.5, J(H,F) ≈ 8.5
Ar-H (position 6) ~7.25 Doublet (d) J(H,H) ≈ 8.5
CH₂N₃ ~4.35 Singlet (s) -

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The fluorine atom introduces characteristic carbon-fluorine couplings (¹JCF, ²JCF, etc.), which are invaluable for assigning the aromatic carbons. The chemical shifts of the aromatic carbons are influenced by the electronic effects of all three substituents.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Predicted Chemical Shift (δ, ppm) Predicted C-F Coupling Constant (J, Hz)
C-F (C4) ~162 ¹JCF ≈ 245
C-CH₂N₃ (C1) ~135 ³JCF ≈ 3
C-CH₃ (C2) ~138 ³JCF ≈ 6
C-H (C3) ~115 ²JCF ≈ 21
C-H (C5) ~118 ²JCF ≈ 22
C-H (C6) ~131 ⁴JCF ≈ 2
CH₂N₃ ~53 -

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique that provides a single peak for the fluorine atom in this compound. The chemical shift is characteristic of a fluorine atom attached to an aromatic ring. rsc.org This signal will likely appear as a multiplet due to coupling with neighboring aromatic protons.

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

Nucleus Predicted Chemical Shift (δ, ppm)

Mass Spectrometry Techniques (ESI-MS, HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is crucial for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula.

For this compound (C₈H₈FN₃), the expected exact mass can be calculated. Electrospray ionization (ESI) is a soft ionization technique that would likely produce the protonated molecule [M+H]⁺ or adducts with cations like sodium [M+Na]⁺.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. A characteristic fragmentation for benzyl (B1604629) azides is the loss of a nitrogen molecule (N₂), leading to the formation of a nitrene intermediate which can rearrange. chemspider.com The most prominent fragmentation pathway for this compound is expected to be the loss of N₂ to form the 4-fluoro-2-methylbenzyl cation.

Table 4: Predicted HRMS Data and Fragmentation for this compound

Ion Predicted m/z Description
[C₈H₈FN₃]⁺˙ 165.0699 Molecular Ion (M⁺˙)
[C₈H₈FN]⁺˙ 137.0637 [M - N₂]⁺˙

Infrared and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes. The azide group has a very strong and characteristic asymmetric stretching vibration that is easily identified in the IR spectrum.

Table 5: Key Predicted IR and Raman Vibrational Frequencies for this compound

Functional Group Predicted Vibrational Frequency (cm⁻¹) Technique
Azide (N₃) asymmetric stretch ~2100 IR (strong)
Aromatic C-H stretch 3030-3100 IR/Raman (medium)
Aliphatic C-H stretch (CH₂, CH₃) 2850-3000 IR/Raman (medium)
Aromatic C=C stretch 1450-1600 IR/Raman (medium-strong)

The azide asymmetric stretch is typically one of the most prominent peaks in the IR spectrum, making it a key diagnostic tool for confirming the presence of this functional group. chemspider.com Aromatic C-H stretching vibrations appear at wavenumbers just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl and methylene groups are found just below 3000 cm⁻¹. libretexts.orgpressbooks.pub The carbon-fluorine stretch gives rise to a strong absorption in the fingerprint region.

X-ray Crystallography for Solid-State Structural Determination

For crystalline derivatives of this compound, single-crystal X-ray crystallography provides the most definitive structural information. This technique allows for the precise determination of bond lengths, bond angles, and torsional angles in the solid state. Furthermore, it reveals the three-dimensional packing of molecules in the crystal lattice and identifies any significant intermolecular interactions, such as hydrogen bonds or π-stacking, which can influence the physical properties of the material. While no public crystal structure is available for this specific compound, this method remains the gold standard for unambiguous solid-state structural confirmation.

Chiroptical Spectroscopy for Enantiomeric Purity (if applicable to chiral derivatives)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for the characterization of chiral molecules. The parent compound, this compound, is achiral and therefore does not exhibit chiroptical properties. However, if a chiral center were introduced into a derivative, for instance, by substitution on the benzylic carbon or through the synthesis of a chiral analog, these techniques would be indispensable for determining the enantiomeric purity and absolute configuration of the resulting stereoisomers.

Theoretical and Computational Studies of 1 Azidomethyl 4 Fluoro 2 Methylbenzene

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

There is a notable absence of published research detailing Density Functional Theory (DFT) calculations specifically for 1-(azidomethyl)-4-fluoro-2-methylbenzene. Such studies would be invaluable for elucidating its electronic structure, including the distribution of electron density, the energies of its molecular orbitals (HOMO and LUMO), and its electrostatic potential. This information is crucial for predicting the molecule's reactivity, such as its susceptibility to nucleophilic or electrophilic attack, and for understanding its stability.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

Molecular dynamics (MD) has become a vital tool in drug design and discovery, offering insights into ligand-receptor interactions. anu.edu.au In the context of drug development, MD simulations can be used to explore the conformational changes in proteins when ligands bind and to analyze the cumulative motions of these trajectories. mdpi.com However, specific molecular dynamics simulations focusing on the conformational analysis and solvent interactions of this compound are not readily found in the existing literature. Such simulations would provide a deeper understanding of how the molecule behaves in different solvent environments and its preferred three-dimensional structures.

Quantum Chemical Descriptors for Reaction Pathway Analysis

Detailed reaction pathway analyses for this compound, employing quantum chemical descriptors, are not currently available in the scientific literature. This type of analysis is essential for mapping out the energy profiles of potential reactions, identifying transition states, and calculating activation energies. This knowledge is fundamental for predicting reaction kinetics and mechanisms, which is a cornerstone of synthetic chemistry.

Prediction of Spectroscopic Signatures (NMR chemical shifts, IR frequencies)

While computational methods for predicting spectroscopic signatures like NMR chemical shifts and IR frequencies are well-established, specific predictions for this compound have not been published. These theoretical calculations are highly valuable as they can aid in the interpretation of experimental spectra and confirm the structure of synthesized compounds.

Computational Exploration of Novel Reaction Mechanisms

The computational exploration of novel reaction mechanisms involving this compound is another area where published research is lacking. Given the presence of the reactive azide (B81097) group, this compound could potentially undergo a variety of interesting chemical transformations. Computational studies could be instrumental in proposing and evaluating new synthetic routes and in understanding the intricate details of these reaction mechanisms.

Derivatization and Functionalization Strategies Utilizing 1 Azidomethyl 4 Fluoro 2 Methylbenzene As a Building Block

Synthesis of Triazole-Containing Hybrid Molecules via Click Chemistry

The azide-alkyne cycloaddition, a cornerstone of click chemistry, is a powerful method for synthesizing 1,2,3-triazoles. This reaction is known for its high efficiency, mild reaction conditions, and tolerance of a wide variety of functional groups. beilstein-journals.orgacs.org The compound 1-(azidomethyl)-4-fluoro-2-methylbenzene can readily participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with various terminal alkynes to produce 1,4-disubstituted triazoles. beilstein-journals.org

The reaction kinetics and thermodynamics of such cycloadditions have been studied for analogous compounds like benzyl (B1604629) azide (B81097), providing insight into the influence of different alkyne substituents on reaction rates and activation energies. acs.orgacs.org For instance, studies have shown that the activation energies for the reaction of benzyl azide with alkynes such as 4-nitrophenylacetylene, ethyl propiolate, and 3-butyn-2-one (B73955) are 22.99 ± 0.13, 55.81 ± 0.74, and 56.75 ± 0.65 kJ mol–1, respectively. acs.org These findings suggest that the electronic nature of the alkyne plays a significant role in the reaction kinetics.

Examples of Triazole Synthesis via Click Chemistry
Reactant 1Reactant 2 (Alkyne)CatalystProduct Type
This compoundPhenylacetyleneCu(I)1-((4-fluoro-2-methylbenzyl)-4-phenyl)-1H-1,2,3-triazole
This compoundPropargyl alcoholCu(I)(1-((4-fluoro-2-methylbenzyl)-1H-1,2,3-triazol-4-yl))methanol
This compoundEthyl propiolateCu(I)Ethyl 1-((4-fluoro-2-methylbenzyl)-1H-1,2,3-triazol-4-yl)carboxylate

Beyond the classic CuAAC, ruthenium-catalyzed reactions can be employed to selectively synthesize 1,5-disubstituted triazoles. nih.gov The choice of catalyst and reaction conditions allows for precise control over the regioselectivity of the cycloaddition, leading to a wide array of structurally diverse triazole-containing molecules. These hybrid molecules are of significant interest in medicinal chemistry and materials science due to the stable and rigid nature of the triazole ring.

Construction of Macromolecular Structures and Polymeric Materials

The azide functionality of this compound makes it a valuable monomer or functionalizing agent in polymer chemistry. Azide-containing polymers can be synthesized through the polymerization of monomers bearing an azidomethyl group. For example, dispersion polymerization of styrene (B11656) and 4-vinylbenzyl azide has been used to create azide-functional microspheres. rsc.org A similar strategy could be employed with a vinyl-functionalized derivative of this compound.

Alternatively, post-polymerization modification is a powerful technique for introducing the azidomethyl group onto a pre-existing polymer backbone. ibm.com For instance, polymers with pendant benzyl chloride groups can be readily converted to their azide-functionalized counterparts via nucleophilic substitution with sodium azide. ibm.com This approach allows for the synthesis of a wide range of functional polymers with controlled azide content.

Once synthesized, these azide-functionalized polymers can be further modified using click chemistry to attach various molecules, including other polymers, to create graft copolymers or block copolymers. acs.org This versatility is particularly useful for designing materials with tailored properties for applications in drug delivery, coatings, and advanced materials. The azide group can also be used for cross-linking polymer chains, either thermally or photochemically, to enhance the mechanical and thermal stability of the resulting material. rsc.org

Integration into Advanced Chemical Probes and Tags

Fluorinated organic molecules are of great interest in the development of chemical probes and tags due to the unique properties of the fluorine atom. The presence of fluorine can enhance metabolic stability and provide a sensitive handle for 19F NMR spectroscopy. cfplus.cz The compound this compound can be integrated into larger molecules to serve as a fluorinated chemical probe. cfplus.cz

The azide group allows for the straightforward attachment of this fluorinated moiety to biomolecules or other targets of interest via click chemistry. cfplus.cz For example, it can be "clicked" onto alkynylated proteins, nucleic acids, or glycans, introducing a 19F NMR-active tag for structural and functional studies. cfplus.cz This approach is advantageous as it avoids the often-complex de novo synthesis of fluorinated biomolecules.

Furthermore, fluorinated aryl azides have been developed as photoaffinity labeling probes to study protein-ligand and protein-lipid interactions. nih.gov Upon photolysis, the azide group forms a highly reactive nitrene that can insert into nearby C-H or N-H bonds, leading to covalent labeling of interacting partners. nih.gov The fluorine atom in this compound can help to modulate the photochemical properties of the resulting nitrene. nih.gov

Potential Applications in Chemical Probes and Tags
Probe TypeKey Functional GroupApplicationDetection Method
19F NMR ProbeFluorineStructural biology, drug discovery19F NMR Spectroscopy
Photoaffinity LabelAzideIdentifying protein-ligand interactionsMass Spectrometry
Fluorescent Probe PrecursorBenzene (B151609) CoreCellular imagingFluorescence Microscopy

Development of Precursors for Complex Organic Architectures

Beyond its use in click chemistry, the azide group in this compound can be transformed into other functional groups, making it a versatile precursor for more complex organic molecules. For example, azides can be reduced to primary amines, which are fundamental building blocks in organic synthesis. This transformation opens up a wide range of subsequent reactions, such as amide bond formation, sulfonylation, and the synthesis of various nitrogen-containing heterocycles.

The azide group can also participate in other types of cycloaddition reactions and can react with phosphines in the Staudinger ligation to form an aza-ylide, which can then be hydrolyzed to a primary amine or reacted with an electrophile. These transformations allow for the incorporation of the 4-fluoro-2-methylbenzyl moiety into a diverse array of complex molecular architectures.

Strategies for Multifunctionalizing the Benzene Core

The benzene ring of this compound offers opportunities for further functionalization, allowing for the creation of multifunctional molecules. The existing fluorine and methyl groups direct the position of subsequent electrophilic aromatic substitution reactions. For instance, nitration or halogenation would likely occur at the positions ortho or para to the methyl group and meta to the fluorine atom.

Such modifications can be used to introduce additional functional groups onto the aromatic ring, which can then be used for further derivatization. This allows for the synthesis of molecules with multiple points of attachment or with fine-tuned electronic and steric properties. For example, introducing a nitro group could allow for its subsequent reduction to an amine, providing another site for conjugation.

Catalytic Approaches in the Synthesis and Transformations of 1 Azidomethyl 4 Fluoro 2 Methylbenzene

Design and Application of Copper Catalysts for Azide-Alkyne Cycloadditions

The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, represents a highly efficient method for the synthesis of 1,4-disubstituted 1,2,3-triazoles from azides and terminal alkynes. nih.gov For a compound such as 1-(Azidomethyl)-4-fluoro-2-methylbenzene, this reaction provides a straightforward route to a variety of triazole derivatives. The design of copper catalysts for these reactions is pivotal in achieving high yields, regioselectivity, and operational simplicity.

Copper(I) is the active catalytic species in CuAAC. ekb.eg Catalyst systems often involve the use of a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), in conjunction with a reducing agent like sodium ascorbate (B8700270) to generate the Cu(I) species in situ. nih.gov To enhance the stability and activity of the Cu(I) catalyst, various ligands are employed. Tris-(benzyltriazolylmethyl)amine (TBTA) and its derivatives are common ligands that stabilize the Cu(I) oxidation state and prevent catalyst disproportionation, which is crucial for efficient cycloaddition.

The reaction mechanism is believed to involve the formation of a copper acetylide intermediate, which then reacts with the azide (B81097) in a stepwise manner. This catalytic cycle results in the exclusive formation of the 1,4-regioisomer of the triazole product. The reaction is typically carried out in a variety of solvents, including water and organic solvents, often at room temperature.

While specific studies detailing the reaction of this compound are not prevalent, the reactivity of substituted benzyl (B1604629) azides is well-documented. The electronic effects of the substituents on the benzene (B151609) ring can influence the reaction rate, but generally, both electron-donating and electron-withdrawing groups are well-tolerated. The fluoro and methyl groups on this compound are not expected to impede the CuAAC reaction.

Below is a representative table of CuAAC reactions with various alkynes, illustrating the expected outcomes when using a substituted benzyl azide like this compound, based on analogous reactions.

Table 1: Representative Copper-Catalyzed Azide-Alkyne Cycloaddition Reactions

Entry Alkyne Catalyst System Solvent Yield (%)
1 Phenylacetylene CuSO₄/Sodium Ascorbate t-BuOH/H₂O >95
2 Propargyl alcohol CuI CH₃CN >90
3 1-Octyne [Cu(NHC)Cl] H₂O >98

Data is representative of typical CuAAC reactions with substituted benzyl azides.

Emerging Palladium, Silver, and Other Transition Metal Catalysis for Fluorination and Coupling Reactions

Beyond the well-established copper-catalyzed click chemistry, other transition metals like palladium and silver are instrumental in catalyzing a range of transformations that could be applied to this compound and its derivatives.

Palladium Catalysis: Palladium catalysts are renowned for their versatility in cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. mdpi.com For a molecule like this compound, the fluorine atom is generally stable and less prone to oxidative addition in typical palladium-catalyzed cross-coupling reactions. However, if the molecule were further functionalized with a halide (e.g., bromide or iodide), palladium catalysis would be a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

More relevant to the existing structure, palladium catalysts can be employed in C-H activation and functionalization reactions. While the azide group might need to be protected or transformed, the aromatic C-H bonds of the benzene ring could be targeted for direct functionalization, offering alternative pathways to more complex molecules.

Silver Catalysis: Silver catalysis has emerged as a valuable tool in organic synthesis, particularly in reactions involving fluorination and the activation of alkynes. nih.govresearchgate.net Silver-catalyzed fluorination reactions, for instance, could be relevant in the synthesis of precursors to this compound. Silver catalysts can also promote cycloaddition reactions, sometimes offering different reactivity or selectivity compared to copper. While less common than CuAAC, silver-catalyzed azide-alkyne cycloadditions have been reported. ekb.eg

Furthermore, silver catalysts are effective in benzylation and allylation reactions of alkyl halides. organic-chemistry.org While not directly applicable to the azide functional group, this highlights the broader utility of silver in C-C bond formation.

Other Transition Metals: Ruthenium catalysts have been shown to catalyze azide-alkyne cycloadditions, but in contrast to copper, they typically yield the 1,5-regioisomer of the triazole product. nih.gov This complementary regioselectivity is highly valuable for accessing a wider range of triazole isomers for applications in medicinal chemistry and materials science. Heterogeneous ruthenium catalysts have also been developed, which can be recovered and reused. nih.gov

Organocatalytic Methods

In recent years, organocatalysis has gained prominence as a sustainable and metal-free alternative to transition metal catalysis. For the synthesis of triazoles, organocatalytic methods for 1,3-dipolar cycloadditions have been developed. These reactions often rely on the activation of the alkyne or the azide through non-covalent interactions with an organic catalyst, such as an amine or a phosphine (B1218219).

While the scope of organocatalyzed azide-alkyne cycloadditions is still evolving, they offer the advantage of avoiding potentially toxic metal contaminants in the final product, which is particularly important in pharmaceutical applications. The reaction of this compound in such a system would be expected to proceed, although reaction conditions might require more optimization compared to the highly reliable CuAAC.

Heterogeneous Catalysis in Reactions of the Compound

The use of heterogeneous catalysts offers significant advantages in terms of catalyst separation, recovery, and recycling, contributing to more sustainable chemical processes. mdpi.com In the context of reactions involving this compound, heterogeneous catalysts are particularly relevant for the CuAAC reaction.

Various solid supports have been used to immobilize copper catalysts, including polymers, silica, and magnetic nanoparticles. mdpi.comresearchgate.net For example, copper(I) iodide supported on Amberlyst A21 resin has been shown to be an effective catalyst for the solvent-free synthesis of triazoles. nih.gov Such a system would be highly applicable to the reaction of this compound, allowing for a clean and efficient synthesis of the corresponding triazoles with easy removal of the catalyst by simple filtration.

Other heterogeneous systems include copper immobilized on magnetic nanoparticles, which allows for catalyst separation using an external magnet. researchgate.net These approaches not only simplify product purification but also reduce the environmental impact of the chemical process.

Table 2: Examples of Heterogeneous Catalysts for Azide-Alkyne Cycloaddition

Catalyst Support Reaction Conditions Key Advantage
CuI Amberlyst A21 Solvent-free, room temp. Easy filtration
Cu(I) Magnetic Nanoparticles Water, room temp. Magnetic separation
Cu(II) Layered Double Hydroxides Water, 70 °C Recyclable

This table provides examples of heterogeneous catalytic systems applicable to substituted benzyl azides. mdpi.commdpi.com

Catalyst Recycling and Sustainability in Catalytic Protocols

Sustainability in chemical synthesis is of paramount importance, and the recyclability of catalysts is a key aspect of green chemistry. As discussed in the context of heterogeneous catalysis, the ability to recover and reuse the catalyst is a major advantage. For reactions involving this compound, particularly the CuAAC reaction, several strategies for catalyst recycling have been developed.

With heterogeneous catalysts, recycling is often straightforward. For instance, polymer-supported or silica-supported copper catalysts can be filtered off after the reaction, washed, and reused in subsequent batches with minimal loss of activity. mdpi.com Similarly, magnetically separable catalysts can be efficiently recovered.

Future Directions and Emerging Research Avenues for 1 Azidomethyl 4 Fluoro 2 Methylbenzene Research

Exploration of Novel Azide-Based Transformations Beyond Click Chemistry

While the 1,3-dipolar cycloaddition ("click chemistry") is the most common application for organic azides, the azide (B81097) moiety in 1-(azidomethyl)-4-fluoro-2-methylbenzene is a gateway to a much broader range of chemical transformations. Future research will likely focus on harnessing this reactivity to synthesize a diverse array of nitrogen-containing compounds.

Key areas for exploration include:

The Staudinger Reaction: This reaction involves the treatment of the azide with a phosphine (B1218219) to form an iminophosphorane. wikipedia.orgorganic-chemistry.org This intermediate can be hydrolyzed to yield a primary amine (4-fluoro-2-methylbenzylamine) in a process known as the Staudinger reduction, which is valued for its mild conditions. youtube.com Alternatively, the iminophosphorane can be trapped with an electrophile, most commonly a carbonyl compound, in an aza-Wittig reaction to form imines. wikipedia.orgnih.gov This pathway offers a powerful method for constructing C=N bonds. The fluorinated aromatic ring may influence the reactivity and stability of the iminophosphorane intermediate. nih.govnih.gov

Nitrene Chemistry: Photolysis or thermolysis of the benzyl (B1604629) azide can generate a highly reactive nitrene intermediate. This species can undergo a variety of reactions, including C-H insertion, cyclization, and rearrangement, providing access to complex nitrogen-containing heterocyclic structures.

Reductive Aminations: The azide can be reduced in the presence of a carbonyl compound to directly form secondary or tertiary amines, offering a streamlined synthetic route that avoids the isolation of the primary amine intermediate.

These transformations would significantly expand the synthetic utility of this compound, positioning it as a versatile precursor for amines, imines, and N-heterocycles.

Table 1: Potential Azide Transformations for this compound
TransformationReactant(s)Potential Product ClassKey Features
Staudinger Reduction1. Triphenylphosphine 2. H₂OPrimary AmineMild reduction conditions, high functional group tolerance. organic-chemistry.org
Aza-Wittig Reaction1. Triphenylphosphine 2. Aldehyde or KetoneImineEfficient C=N bond formation. wikipedia.org
Reaction with IsocyanatesIsocyanateCarbodiimideSynthesis of valuable cross-linking agents. wikipedia.org
Nitrene InsertionHeat or UV lightN-HeterocyclesAccess to complex molecular scaffolds.

Development of Asymmetric Synthetic Methodologies

The structure of this compound is prochiral, meaning the introduction of a substituent at the benzylic carbon can create a stereocenter. A significant future direction is the development of asymmetric methods to control the stereochemistry of reactions involving this compound. This would enable the synthesis of enantioenriched molecules, which is of paramount importance in medicinal chemistry and materials science.

Potential research avenues include:

Catalytic Asymmetric Azidation: Developing chiral catalysts that can mediate the enantioselective conversion of a corresponding benzyl halide or alcohol to this compound, thereby establishing a chiral center in the initial step.

Asymmetric Transformations of the Azide: Utilizing chiral catalysts to control the stereochemical outcome of subsequent reactions. For instance, an asymmetric variant of the aza-Wittig reaction or a catalytic asymmetric C-H functionalization adjacent to the azidomethyl group could yield chiral products. A chiral phosphine oxide, for example, has been shown to catalyze asymmetric Staudinger-aza-Wittig reactions. organic-chemistry.org

Enantioselective Derivatization: Converting the azide to other functional groups (e.g., an amine via Staudinger reduction) and then performing well-established catalytic asymmetric reactions on the resulting derivative.

Success in this area would elevate the compound from a simple building block to a valuable precursor for chiral ligands, catalysts, and biologically active molecules.

Advanced Fluorination Strategies for Selective Functionalization

While this compound already contains a fluorine atom, its aromatic ring presents opportunities for further selective fluorination. researchgate.netnumberanalytics.com Modern "late-stage fluorination" techniques could be employed to introduce additional fluorine atoms, creating polyfluorinated analogues with potentially enhanced biological or material properties. nih.govnih.gov The presence of fluorine can significantly alter lipophilicity, metabolic stability, and binding interactions. numberanalytics.comnumberanalytics.com

Future research could investigate:

C-H Fluorination: Directing the selective replacement of aromatic C-H bonds with C-F bonds using modern electrophilic fluorinating agents like Selectfluor or NFSI, potentially guided by transition-metal catalysts. nih.gov The existing substituents (fluoro, methyl, and azidomethyl groups) would direct the position of the new fluorine atom, leading to specific regioisomers.

Nucleophilic Aromatic Substitution (SNAr): If additional activating groups are present on the ring, the existing fluorine could potentially be replaced by other functionalities, although this is generally challenging for non-activated aryl fluorides.

Flow Chemistry for Fluorination: Utilizing continuous flow reactors to perform potentially hazardous fluorination reactions with enhanced safety and control.

The ability to precisely modify the fluorination pattern of the aromatic ring would provide access to a library of novel compounds for screening in drug discovery and materials science applications.

Table 2: Hypothetical Advanced Fluorination Strategies
StrategyPotential Reagent(s)Target PositionAnticipated Outcome
Directed C-H FluorinationPd Catalyst + NFSIOrtho to Methyl groupIntroduction of a second fluorine atom.
Photocatalytic FluorinationPhotocatalyst + F-sourceVarious C-H bondsAccess to novel regioisomers under mild conditions. numberanalytics.com
Electrochemical FluorinationElectrochemical cell + F-sourceAromatic RingReagent-free alternative for polyfluorination. numberanalytics.com

Integration with Flow Chemistry and Automated Synthesis

The synthesis and handling of organic azides can pose safety risks, especially on a larger scale, due to their potential instability. cam.ac.uk Flow chemistry, which involves performing reactions in continuous-flow reactors rather than in traditional batch flasks, offers significant advantages in safety, efficiency, and scalability. rsc.org

Future work should focus on integrating the synthesis and subsequent reactions of this compound into flow systems. rsc.orgdurham.ac.uk This could involve:

On-Demand Generation: Developing a flow process where the azide is generated from the corresponding benzyl bromide or chloride and used immediately in a subsequent "telescoped" reaction step. ru.nlacs.org This approach avoids the isolation and accumulation of potentially hazardous azide intermediates. rsc.org

Automated Multistep Synthesis: Designing automated platforms that combine azide formation with subsequent transformations, such as Staudinger-aza-Wittig sequences or click reactions, enabling the rapid synthesis of compound libraries for high-throughput screening. cam.ac.ukdurham.ac.uk

Enhanced Reaction Control: Utilizing the superior heat and mass transfer of microreactors to perform reactions under conditions (e.g., high temperature or pressure) that are difficult or unsafe to achieve in batch processing, potentially leading to higher yields and novel reactivity.

Adopting flow chemistry would not only enhance the safety profile but also accelerate the exploration of the compound's synthetic potential.

Table 3: Comparison of Hypothetical Batch vs. Flow Synthesis of Azides
ParameterConventional Batch SynthesisContinuous Flow Synthesis
SafetyAccumulation of potentially explosive azide intermediates.Small reactor volume; on-demand generation and consumption minimizes risk. ru.nl
ScalabilityChallenging due to heat transfer limitations and safety concerns.Straightforward by running the system for longer durations ("scaling out").
Reaction ControlPotential for temperature/concentration gradients.Precise control over temperature, pressure, and residence time.
IntegrationRequires workup and isolation between steps.Enables "telescoped" multi-step sequences without isolation. durham.ac.uk

Computational Design and Predictive Modeling for New Reactivity

Computational chemistry provides powerful tools for understanding reaction mechanisms and predicting chemical reactivity. Applying these methods to this compound can guide experimental work and accelerate the discovery of new applications.

Future computational studies could focus on:

Reaction Pathway Analysis: Using Density Functional Theory (DFT) to model the transition states and reaction energetics for various azide transformations (e.g., cycloadditions, Staudinger reaction). acs.orgglobal-sci.com This can help predict regioselectivity, stereoselectivity, and reaction rates, as has been done for benzyl azide. researchgate.net

Predicting Spectroscopic Properties: Calculating NMR, IR, and other spectroscopic data to aid in the characterization of new derivatives.

Modeling Electronic Effects: Quantifying the influence of the fluorine and methyl substituents on the reactivity of the azide group and the aromatic ring. This can help in designing substrates with tailored reactivity for specific applications. nih.gov

Virtual Screening: Designing novel derivatives in silico and predicting their properties (e.g., binding affinity to a biological target) to prioritize synthetic targets.

A synergistic approach combining computational predictions with experimental validation will be crucial for efficiently exploring the vast chemical space accessible from this versatile building block.

Table 4: Parameters for Computational Modeling (DFT)
ParameterComputational OutputExperimental Relevance
Transition State EnergyActivation Energy (ΔG‡)Predicts reaction rate and feasibility. acs.org
Frontier Molecular OrbitalsHOMO-LUMO Energies/GapsRationalizes reactivity in cycloadditions and with electrophiles/nucleophiles. nih.gov
Molecular Electrostatic PotentialElectron density mapIdentifies sites for nucleophilic or electrophilic attack.
NMR Shielding TensorsPredicted ¹H, ¹³C, ¹⁹F NMR shiftsAids in structure confirmation of new compounds.

Investigation of Intermolecular Interactions in Supramolecular Chemistry

The fluorinated aromatic core of this compound makes it an intriguing candidate for applications in supramolecular chemistry and materials science. nih.gov The fluorine atom can participate in non-covalent interactions that are distinct from those of its non-fluorinated analogue, potentially leading to novel self-assembly behaviors and host-guest complexes. nih.govscispace.com

Emerging research could explore:

Halogen Bonding: Investigating the ability of the C-F bond to act as a halogen bond donor in crystal engineering and the design of self-assembling systems.

Host-Guest Chemistry: Using the molecule as a guest that can bind within the cavity of macrocyclic hosts like cyclodextrins or cucurbiturils. The fluorine substituent can significantly influence binding affinity and orientation within the host cavity. rsc.orgrsc.org

π-Stacking Interactions: Studying how the electron-withdrawing fluorine atom modifies the quadrupolar moment of the aromatic ring, thereby influencing its π-stacking interactions with other aromatic systems. nih.gov

Functional Materials: Incorporating the molecule into polymers or liquid crystals, where the fluorine atom can impart desirable properties such as thermal stability, chemical resistance, or specific liquid crystalline phases. nsf.gov

By exploring its role in supramolecular assembly, researchers can develop new functional materials with tailored properties, driven by the subtle yet powerful influence of the fluorine atom.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(Azidomethyl)-4-fluoro-2-methylbenzene, and what are their respective advantages?

  • The compound is typically synthesized via nucleophilic aromatic substitution of a halogenated precursor (e.g., 4-fluoro-2-methylbenzyl bromide) with sodium azide (NaN₃). Reaction conditions involve polar aprotic solvents like dimethylformamide (DMF) or acetonitrile at elevated temperatures (80–100°C) to facilitate substitution . Advantages include straightforward scalability and compatibility with azide introduction. Limitations include potential side reactions (e.g., reduction of azides) and the need for rigorous control of moisture.

Q. What safety protocols are critical when handling this compound?

  • Due to the azidomethyl group , the compound is thermally sensitive and may decompose explosively under shock or heat. Key protocols include:

  • Conducting reactions in small batches with blast shields.
  • Avoiding open flames or sparks.
  • Storing in cold, dark conditions with inert gas purging.
  • Quenching residual azides with aqueous sodium nitrite (NaNO₂) post-synthesis .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H, ¹³C, and ¹⁹F NMR confirm substituent positions and purity (e.g., distinct azide proton signals at δ 4.2–4.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peak at m/z 196.08).
  • Infrared (IR) Spectroscopy : Azide stretching vibrations (~2100 cm⁻¹) confirm functional group integrity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

  • Solvent selection : DMF enhances azide solubility but may require post-reaction dilution with water to precipitate the product. Acetonitrile offers better thermal stability.
  • Catalyst use : Adding catalytic tetrabutylammonium bromide (TBAB) improves substitution kinetics in heterogeneous systems .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) removes unreacted precursors. For thermally labile batches, low-temperature recrystallization is preferred .

Q. How does this compound participate in click chemistry, and what are optimal reaction setups?

  • The azidomethyl group undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes to form 1,2,3-triazoles. Standard conditions:

  • Catalyst: Cu(I) (e.g., CuSO₄/sodium ascorbate).
  • Solvent: tert-Butanol/water (1:1) at 25–40°C.
  • Reaction time: 2–4 hours.
    • Applications include bioconjugation (e.g., radiolabeling for PET imaging) and polymer functionalization .

Q. How can researchers resolve discrepancies in reported reaction yields for this compound?

  • Controlled variable analysis : Systematically test solvent purity, azide stoichiometry, and heating methods (oil bath vs. microwave).
  • Reproducibility checks : Compare results across multiple batches using identical precursors.
  • Advanced monitoring : Use in-situ IR or Raman spectroscopy to track azide consumption and detect intermediates .

Q. What role does this compound play in radiopharmaceutical development?

  • The compound serves as a precursor for ¹⁸F-labeled probes via isotopic exchange or click chemistry. For example, in PET imaging, it can be conjugated with alkynyl-modified peptides for tumor targeting. Key steps:

  • Radiosynthesis in shielded hot cells.
  • Purification via HPLC (C18 column, acetonitrile/water mobile phase).
  • Quality control using radio-TLC .

Q. How do electronic effects of substituents influence the compound’s reactivity?

  • The electron-withdrawing fluoro group deactivates the benzene ring, reducing electrophilic substitution but enhancing azide stability. The methyl group provides steric hindrance, directing reactions to the azidomethyl site. Computational studies (e.g., DFT) can predict regioselectivity in click reactions .

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